4-(3-Oxo-5-phenylpentyl)benzoic acid
Description
4-(3-Oxo-5-phenylpentyl)benzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a 3-oxo-5-phenylpentyl chain. The pentyl moiety contains a ketone group at the third carbon and a phenyl group at the terminal position. Its synthesis likely involves palladium-catalyzed reactions or hydrogenation steps, as seen in structurally related compounds .
Properties
CAS No. |
111991-27-6 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-(3-oxo-5-phenylpentyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c19-17(12-8-14-4-2-1-3-5-14)13-9-15-6-10-16(11-7-15)18(20)21/h1-7,10-11H,8-9,12-13H2,(H,20,21) |
InChI Key |
FTTIGVAPEJZJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxo-5-phenylpentyl)benzoic acid typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of benzene with a suitable acyl chloride to introduce the phenylpentyl group, followed by oxidation to form the ketone
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(3-Oxo-5-phenylpentyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-5-phenylpentyl)benzoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzoic acid moiety can undergo conjugation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Oxo-5-phenylpentanoic acid (Compound 5)
- Structure: Pentanoic acid with a 4-oxo group and 5-phenyl substitution.
- Key Differences : Lacks the benzoic acid moiety, instead terminating in a carboxylic acid group on a shorter chain.
- Synthesis : Prepared via Pd(hfacac)₂-catalyzed reactions followed by hydrogenation (H₂/Pd/C), yielding 75% efficiency .
- Implications : The absence of the aromatic benzoic acid group may reduce binding affinity to targets requiring planar aromatic interactions.
5-(4-Fluorophenyl)-5-oxopentanoic acid
- Structure: Features a fluorinated phenyl group at the terminal position of the pentanoic acid chain.
- Synthesis : Similar to Compound 5 but incorporates fluorinated precursors.
4-((1-(Cyclooctylamino)-1-oxohexan-2-yl)oxy)-2-hydroxy-5-((2-methoxyphenyl)ethynyl)benzoic acid (Compound 12)
- Structure: Benzoic acid derivative with a cyclooctylamino group and methoxyphenyl ethynyl substituents.
- Key Differences : Bulky substituents and ethynyl linkages may enhance selectivity for proteasome phosphatases, as reported in UBLCP1 inhibition studies .
- Synthesis : Utilizes reverse-phase HPLC purification, achieving 73% yield .
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